

3-Bromo-5-(trifluoromethoxy)benzoic acid chemical properties

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Compound of Interest

Compound Name:	3-Bromo-5-(trifluoromethoxy)benzoic acid
Cat. No.:	B1273186

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An In-depth Technical Guide to the Chemical Properties of **3-Bromo-5-(trifluoromethoxy)benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethoxy)benzoic acid, with the CAS Number 453565-90-7, is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and a trifluoromethoxy group on the benzoic acid core, makes it a valuable building block in medicinal chemistry and material science. The trifluoromethoxy group (-OCF₃) is of particular interest in drug design as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies for this compound, tailored for professionals in research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of **3-Bromo-5-(trifluoromethoxy)benzoic acid** is presented below. It is important to distinguish this compound from its close structural analog, 3-Bromo-5-(trifluoromethyl)benzoic acid, as data for the two are often conflated in commercial and sometimes academic literature.

Table 1: Physicochemical Properties of **3-Bromo-5-(trifluoromethoxy)benzoic acid**

Property	Value	Source(s)
CAS Number	453565-90-7	[1] [2]
Molecular Formula	C ₈ H ₄ BrF ₃ O ₃	[1] [2]
Molecular Weight	285.01 g/mol	[1] [2]
Appearance	Solid (form not specified)	[3]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Solubility	Data not available	

Synthesis and Reactivity

Synthetic Protocols

A documented method for the synthesis of **3-Bromo-5-(trifluoromethoxy)benzoic acid** involves the diazo-deamination of its amino-substituted precursor.

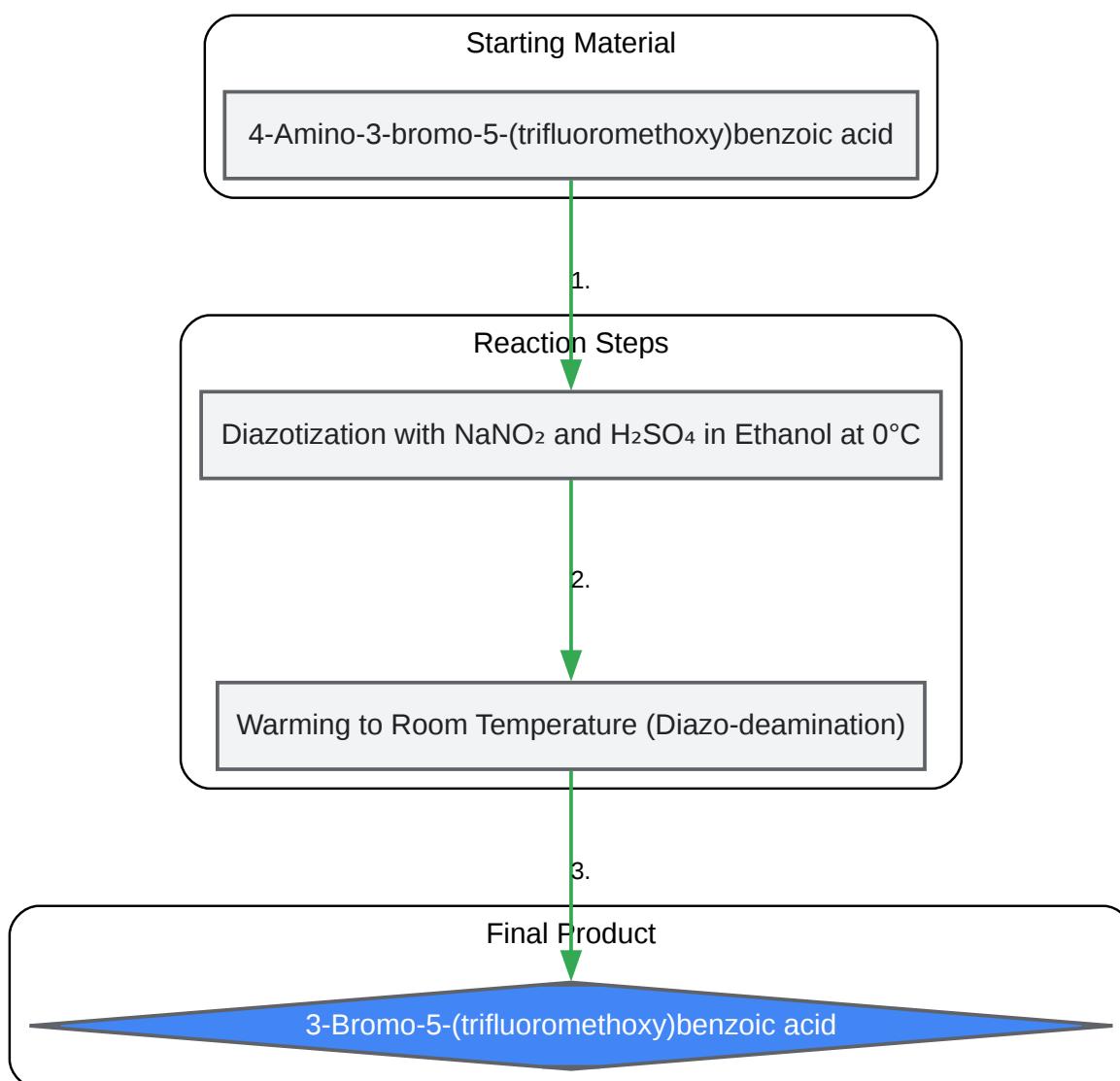
Experimental Protocol: Synthesis from 4-Amino-**3-bromo-5-(trifluoromethoxy)benzoic acid**[\[4\]](#)

- Starting Material: 4-Amino-**3-bromo-5-(trifluoromethoxy)benzoic acid** (1.5 g, 5 mmol) is mixed with ethanol (15 mL) and cooled to 0 °C.
- Acidification: Concentrated sulfuric acid (2.26 g, 10.2 mmol) is added slowly to the mixture.
- Diazotization: An aqueous solution (1.2 mL) of sodium nitrite (0.38 g, 5.5 mmol) is added dropwise over 1 hour at 0 °C.
- Reaction Progression: The reaction mixture is allowed to gradually warm to room temperature.

- Work-up and Purification: (Detailed work-up and purification steps are not provided in the cited source).

This synthetic route provides a targeted method for obtaining the desired compound. The reactivity of the final product is characteristic of substituted benzoic acids and aryl bromides, making it amenable to a variety of organic transformations.

Logical Workflow for the Synthesis of **3-Bromo-5-(trifluoromethoxy)benzoic acid**



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Caption: Synthesis workflow from the amino precursor.

Analytical Characterization

Detailed experimental spectroscopic data for **3-Bromo-5-(trifluoromethoxy)benzoic acid** is not readily available in the public domain. However, based on the known spectra of similar compounds, the expected characteristics are outlined below.

Table 2: Expected Spectroscopic Data

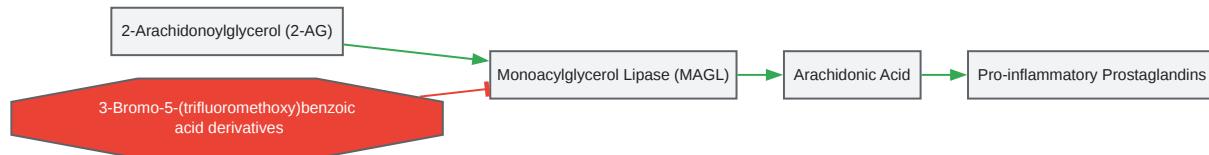
Technique	Expected Characteristics
¹ H NMR	Aromatic protons would appear as multiplets or singlets in the aromatic region (δ 7.0-8.5 ppm). The carboxylic acid proton would be a broad singlet at a downfield shift (δ > 10 ppm).
¹³ C NMR	Aromatic carbons would resonate in the range of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (δ > 165 ppm). The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with fluorine.
FT-IR (cm^{-1})	Broad O-H stretch from the carboxylic acid (~2500-3300), a strong C=O stretch (~1700), C-O stretch (~1300), and C-Br stretch in the fingerprint region.
Mass Spec.	The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for the bromine atom (M and M+2 peaks of nearly equal intensity).

Applications in Drug Development and Medicinal Chemistry

3-Bromo-5-(trifluoromethoxy)benzoic acid serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications.^{[5][6]} The trifluoromethoxy group is known to enhance drug-like properties.

This compound and its derivatives have been investigated as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in neurological and inflammatory disorders.^[7] MAGL is a key enzyme in the endocannabinoid signaling pathway, and its inhibition can lead to anti-inflammatory and neuroprotective effects.

Signaling Pathway Context: MAGL Inhibition



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Caption: Inhibition of the MAGL pathway.

Safety and Handling

Based on available safety data sheets, **3-Bromo-5-(trifluoromethoxy)benzoic acid** is classified with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Bromo-5-(trifluoromethoxy)benzoic acid is a valuable synthetic intermediate with potential applications in drug discovery, particularly in the development of MAGL inhibitors. While a synthetic route has been identified, a comprehensive public dataset of its physicochemical and spectroscopic properties is still lacking. Further research to fully characterize this compound would be beneficial for its broader application in medicinal chemistry and materials science.

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